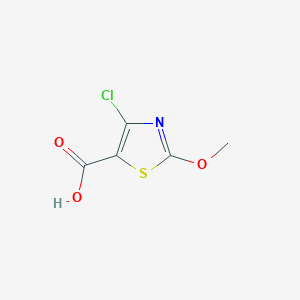

4-Chloro-2-methoxythiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-methoxythiazole-5-carboxylic acid (CMTC) is a heterocyclic compound that has been widely used in scientific research for its unique properties. It is a thiazole derivative that contains a chloro and a methoxy group in its structure. CMTC has been synthesized using various methods, and its synthesis method will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of CMTC in lab experiments will also be explored. Finally, potential future directions for research involving CMTC will be discussed.

Scientific Research Applications

Corrosion Inhibition

Research indicates that certain compounds structurally related to 4-Chloro-2-methoxythiazole-5-carboxylic acid, such as triazole derivatives, have been studied for their corrosion inhibition properties. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid, demonstrating inhibition efficiency up to 98% at very low concentrations. This suggests that derivatives of this compound could similarly be explored for corrosion inhibition applications (Bentiss et al., 2009).

Organic Synthesis

In organic synthesis, the carboxylic acid moiety of this compound and related compounds offers a tunable directing group for cross-coupling reactions. This functionality has been utilized to selectively produce substituted nicotinic acids and triazoles, demonstrating the versatility of such compounds in synthesizing complex organic molecules (Houpis et al., 2010).

Material Science

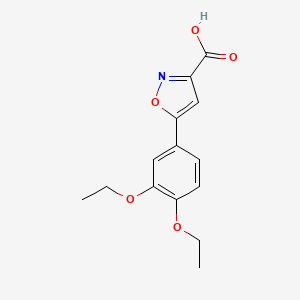

In material science, the synthesis and modification of this compound derivatives can lead to the development of new materials. For instance, the study on the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes highlights the potential of these compounds in creating novel materials with unique properties, such as photochromic ring-closing reactions and spontaneous elimination or substitution reactions, which could have applications in smart materials and sensors (Serebryannikova et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylthiazole-5-carboxylic acid, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for 4-Chloro-2-methoxythiazole-5-carboxylic acid are not available in the retrieved data, thiazole derivatives in general are of significant interest in medicinal chemistry due to their diverse range of biological activities. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Future research may focus on the synthesis of new thiazole derivatives and the investigation of their biological activities.

properties

IUPAC Name |

4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGBSHLQPPTGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)

![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)

![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2615810.png)